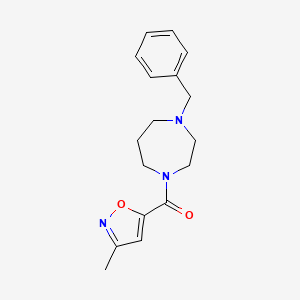
(4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research. BODIPY has unique properties, such as high fluorescence quantum yield, photostability, and low toxicity, which make it an ideal tool for studying biological processes.
作用机制
The mechanism of action of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone involves the absorption of light energy, followed by the emission of fluorescence. (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has a high fluorescence quantum yield, which means that a large proportion of the absorbed light energy is emitted as fluorescence. The fluorescence emission of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can be detected using a fluorescence microscope or a fluorometer.
Biochemical and Physiological Effects:
(4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has low toxicity and does not affect cellular processes significantly. However, it is important to note that the introduction of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone into cells can alter their behavior, and caution should be exercised when interpreting results obtained using (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone.
实验室实验的优点和局限性
(4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has several advantages for lab experiments, such as its high fluorescence quantum yield, photostability, and low toxicity. However, it also has some limitations, such as its sensitivity to pH and the need for specialized equipment to detect fluorescence emission.
未来方向
There are several future directions for the use of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in scientific research. One direction is the development of new (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone derivatives with improved properties, such as increased fluorescence quantum yield or sensitivity to specific analytes. Another direction is the application of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in vivo, for example, as a fluorescent probe for imaging tumors or other diseases. Additionally, (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone could be used in combination with other imaging techniques, such as magnetic resonance imaging or positron emission tomography, to provide a more comprehensive view of biological processes.
合成方法
The synthesis of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced to form the corresponding amine. The amine is then reacted with an acid chloride to form the (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone core structure. Various modifications can be made to the (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone core structure to alter its properties, such as the introduction of different substituents on the benzene ring or the oxazole ring.
科学研究应用
(4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been extensively used in scientific research as a fluorescent probe for imaging biological processes. It has been used to study various cellular processes, such as protein trafficking, membrane dynamics, and intracellular signaling. (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can also be used to study the activity of enzymes, such as proteases and kinases. Additionally, (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can be used as a sensor for detecting various analytes, such as metal ions, pH, and reactive oxygen species.
属性
IUPAC Name |
(4-benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-14-12-16(22-18-14)17(21)20-9-5-8-19(10-11-20)13-15-6-3-2-4-7-15/h2-4,6-7,12H,5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGMSNLRJTWWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
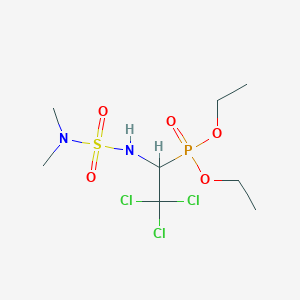
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
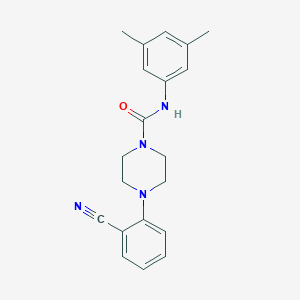
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
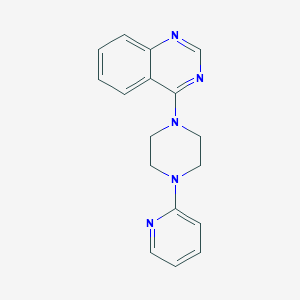
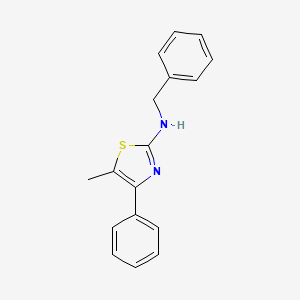

![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)

![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)
![N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)